molecular formula C4H6Cl2S2 B14356742 2-(Dichloromethyl)-1,3-dithiolane CAS No. 91147-35-2

2-(Dichloromethyl)-1,3-dithiolane

Cat. No.: B14356742
CAS No.: 91147-35-2
M. Wt: 189.1 g/mol
InChI Key: WEAXRFPMHMVZQN-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-1,3-dithiolane (CAS 70063-59-1) is a chemical compound of significant interest in agricultural chemistry research, primarily for its role as a herbicide antidote (or safener) . Research indicates that compounds of the 1,3-dithiolane structural class can protect valuable crops from herbicide injury . The proposed mechanism involves the application of the antidote to soil or crop seeds, which interferes with the herbicidal action, thereby increasing crop tolerance and allowing for selective weed control . As a five-membered 1,3-dithioacetal, this compound is part of a class widely used as intermediates and protecting groups in synthetic organic chemistry . The 1,3-dithiolane ring is typically constructed via acid-catalyzed condensation reactions, which are a common practice in the synthesis of complex, polyfunctional molecules . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91147-35-2

Molecular Formula

C4H6Cl2S2

Molecular Weight

189.1 g/mol

IUPAC Name

2-(dichloromethyl)-1,3-dithiolane

InChI

InChI=1S/C4H6Cl2S2/c5-3(6)4-7-1-2-8-4/h3-4H,1-2H2

InChI Key

WEAXRFPMHMVZQN-UHFFFAOYSA-N

Canonical SMILES

C1CSC(S1)C(Cl)Cl

Origin of Product

United States

Structural Classification Within Five Membered Sulfur Heterocycles

2-(Dichloromethyl)-1,3-dithiolane belongs to the class of five-membered sulfur heterocycles. Specifically, it is a derivative of 1,3-dithiolane (B1216140). chemicalbook.comontosight.ai This core structure consists of a five-membered ring containing two sulfur atoms at positions 1 and 3, and three carbon atoms. chemicalbook.comontosight.ai The presence of these sulfur atoms imparts unique chemical reactivity to the ring system.

The broader family of five-membered sulfur heterocycles is diverse, including other important structures such as 1,2-dithiolane (B1197483). nih.gov The arrangement of the sulfur atoms within the ring significantly influences the compound's properties and reactivity. In the case of 1,3-dithiolanes, the sulfur atoms are separated by a carbon atom, which is key to their utility in synthesis.

Table 1: Comparison of Related Dithiolane Structures

Feature1,3-Dithiolane1,2-Dithiolane
Sulfur Atom Positions 1 and 31 and 2
CAS Number (Parent Compound) 4659-86-7557-22-2 nih.gov
General Reactivity Resistant to acid and alkaline hydrolysis. chemicalbook.comCan undergo ring-opening reactions.
Synthetic Utility Carbonyl protection, umpolung. organic-chemistry.orgaskiitians.comPrecursors to functionalized disulfides. rsc.org

Foundational Principles of 1,3 Dithiolane Chemistry As Synthetic Intermediates

The chemistry of 1,3-dithiolanes is most notably utilized for two primary purposes in organic synthesis: the protection of carbonyl groups and the concept of "umpolung" or polarity inversion.

1,3-dithiolanes are readily formed from the reaction of a carbonyl compound (an aldehyde or a ketone) with 1,2-ethanedithiol (B43112), typically in the presence of a Lewis or Brønsted acid catalyst. organic-chemistry.org This reaction effectively "protects" the carbonyl group from reacting with nucleophiles or under other reaction conditions where it would normally be reactive. The dithiolane group is stable under a variety of conditions but can be removed to regenerate the original carbonyl group when desired, often using reagents like mercuric chloride in the presence of an acid. askiitians.com

Perhaps more significantly, the 1,3-dithiolane (B1216140) group enables the umpolung of the carbonyl carbon's reactivity. Normally, the carbon atom of a carbonyl group is electrophilic. However, the proton on the carbon atom between the two sulfur atoms in a 1,3-dithiolane is weakly acidic (pKa ≈ 32) and can be removed by a strong base, such as n-butyllithium, to form a carbanion. askiitians.comyoutube.com This carbanion is stabilized by the adjacent sulfur atoms and acts as a nucleophile. This nucleophilic acyl anion equivalent can then react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds. askiitians.comyoutube.com Subsequent hydrolysis of the dithioacetal reveals the newly formed ketone or aldehyde. youtube.com

Significance of Halogenated Carbon Centers in Organic Transformations

Direct Cyclization Approaches to 1,3-Dithiolane Scaffolds

The most direct route to the this compound scaffold involves the formation of the five-membered ring from appropriate acyclic precursors. This is typically achieved through the condensation of a dithiol with a carbonyl-containing compound.

Condensation Reactions Utilizing 1,2-Ethanedithiol and Dichloromethyl-Containing Precursors

The formation of 1,3-dithiolanes via the condensation of 1,2-ethanedithiol with aldehydes or ketones is a robust and widely used transformation in organic synthesis. researchgate.netorgsyn.org This reaction, known as thioacetalization, serves as an effective method for protecting carbonyl groups due to the high stability of the resulting dithiolane ring under both acidic and basic conditions.

While the specific synthesis of this compound from dichloroacetaldehyde (B1201461) and 1,2-ethanedithiol is not extensively detailed in peer-reviewed literature, the methodology can be confidently inferred from analogous, well-documented procedures. A highly relevant and established example is the synthesis of 2-(chloromethyl)-1,3-dithiolane. nih.govnih.gov In this procedure, 1,2-ethanedithiol is reacted with chloroacetaldehyde dimethyl acetal in the presence of concentrated hydrochloric acid at low temperatures. nih.gov The reaction proceeds by acid-catalyzed formation of the electrophilic chloroacetaldehyde, which is then trapped by the nucleophilic sulfur atoms of the dithiol, leading to cyclization.

Following this established precedent, a logical synthetic route to this compound would involve the reaction of 1,2-ethanedithiol with a suitable dichloroacetaldehyde equivalent, such as dichloroacetaldehyde hydrate (B1144303) or a corresponding acetal, under acidic catalysis. The general mechanism involves the protonation of the carbonyl oxygen (or its acetal equivalent), followed by nucleophilic attack from one of the thiol groups of 1,2-ethanedithiol. Subsequent intramolecular cyclization and dehydration yield the final this compound product.

Catalytic Systems for Efficient 1,3-Dithiolane Ring Formation

To improve reaction rates, yields, and substrate scope, a diverse array of catalytic systems has been developed for 1,3-dithiolane synthesis. These catalysts can be broadly categorized as Brønsted acids, Lewis acids, and solid-supported or heterogeneous catalysts. The choice of catalyst often depends on the reactivity of the carbonyl substrate and the presence of other functional groups in the molecule.

Brønsted Acids: Simple protic acids like p-toluenesulfonic acid (p-TsOH) and mineral acids are effective. orgsyn.org A highly efficient and reusable catalyst system involves perchloric acid adsorbed onto silica (B1680970) gel (HClO₄-SiO₂), which can promote the reaction under solvent-free conditions. orgsyn.org

Lewis Acids: A wide variety of Lewis acids catalyze thioacetalization. Metal triflates, such as praseodymium triflate (Pr(OTf)₃), are particularly noteworthy for their high efficiency and recyclability, often enabling the reaction to proceed under solvent-free conditions. orgsyn.org Other effective metal-based catalysts include yttrium triflate, hafnium triflate, and iron catalysts.

Heterogeneous and Other Catalysts: Solid-supported catalysts like Amberlyst-15 and bentonite (B74815) clay offer advantages in terms of simplified product purification through simple filtration. orgsyn.org Elemental iodine has also been shown to be an effective catalyst for this transformation under mild conditions.

The following table summarizes various catalytic systems employed for the synthesis of 1,3-dithiolanes, which are applicable to the formation of the target compound.

Catalyst TypeSpecific Catalyst ExampleKey Features/ConditionsReference
Brønsted AcidPerchloric acid on silica gel (HClO₄-SiO₂)Extremely efficient, reusable, solvent-free conditions. orgsyn.org
Brønsted Acidp-Toluenesulfonic acid (p-TsOH)Commonly used, effective in good yields. orgsyn.org
Lewis AcidPraseodymium Triflate (Pr(OTf)₃)Efficient, recyclable, chemoselective for aldehydes, solvent-free. orgsyn.org
Lewis AcidYttrium Triflate (Y(OTf)₃)Catalytic amounts, chemoselective protection of aldehydes.
Lewis AcidTin(II) Chloride (SnCl₂·2H₂O)Mild, efficient, solvent-free protocol. sigmaaldrich.com
HeterogeneousAmberlyst-15 / BentoniteSolid acid catalysts, easy removal from reaction mixture. orgsyn.org
OtherIodine (I₂)Mild reaction conditions, catalytic amounts.
OtherTungstate (B81510) Sulfuric Acid (TSA)Recyclable, green catalyst, solvent-free conditions.

Exploration of Green Chemistry Principles in Dithiolane Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to reduce environmental impact. The synthesis of 1,3-dithiolanes has been a fertile ground for the application of these principles. Key developments include the use of solvent-free reaction conditions, which eliminates the need for volatile and often hazardous organic solvents, thereby reducing waste and simplifying purification. sigmaaldrich.com

The use of recyclable catalysts, such as praseodymium triflate and tungstate sulfuric acid, is another cornerstone of green dithiolane synthesis. orgsyn.org These catalysts can be recovered after the reaction and reused multiple times without a significant loss of activity, making the process more economically viable and sustainable. Furthermore, research into using water as a reaction medium, the ultimate green solvent, has shown promise, particularly with the development of water-compatible catalysts.

Post-Functionalization Techniques for Introducing the Dichloromethyl Moiety

An alternative synthetic strategy involves the formation of a 1,3-dithiolane ring with a suitable functional group at the C2 position, which is then converted into the target dichloromethyl group in a subsequent step.

Halogenation of C2-Substituted 1,3-Dithiolanes

This approach would conceptually involve the direct chlorination of a precursor like 2-methyl-1,3-dithiolane (B1585268) or further chlorination of 2-(chloromethyl)-1,3-dithiolane. nih.govnih.gov Such reactions typically proceed via a free-radical mechanism, often initiated by UV light or a radical initiator, using chlorinating agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

However, this specific transformation for the synthesis of this compound is not well-documented in the scientific literature. A significant challenge in this approach is the potential for side reactions. The sulfur atoms of the dithiolane ring are susceptible to oxidation and the entire ring can be unstable under harsh halogenation conditions, potentially leading to ring-opening or the formation of undesired byproducts. The selective dichlorination of the C2-methyl group without affecting the heterocyclic core presents a considerable synthetic hurdle that may account for the lack of reported procedures.

Nucleophilic Addition Strategies for C2-Dichloromethyl Group Installation

This strategy would require the generation of a dichloromethyl nucleophile, such as dichloromethyllithium (:CCl₂Li), and its subsequent reaction with an electrophilic C2-carbon on the 1,3-dithiolane ring. An appropriate electrophilic precursor could be a species like 1,3-dithiolan-2-one or a related derivative.

This synthetic route is also not prominently described in the surveyed literature for this target compound. The chemistry of 1,3-dithianes and dithiolanes is most famously characterized by the "Umpolung" or reversal of polarity of the C2 carbon. In the presence of a strong base, the C2 proton can be removed to create a potent C2-nucleophile (an acyl anion equivalent), which then reacts with various electrophiles. The strategy of reversing this polarity—creating a C2-electrophile to be attacked by a dichloromethyl nucleophile—is less common and appears to be an undocumented pathway for the synthesis of this compound. The inherent challenges in preparing and controlling the reactivity of both the required electrophilic dithiolane precursor and the dichloromethyl anion likely make this a less favorable synthetic route compared to direct cyclization methods.

Ring Closure Reactions Involving Dichloromethyl-Bearing Fragments

The synthesis of this compound can be achieved through ring-closure reactions where one of the reacting fragments already contains the dichloromethyl group. A primary method involves the condensation of an aldehyde or ketone bearing a dichloromethyl group with a dithiol.

A common approach is the reaction of dichloroacetaldehyde with ethane-1,2-dithiol. This reaction is typically catalyzed by a Brønsted or Lewis acid. The acid protonates the carbonyl oxygen of the dichloroacetaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the sulfur atoms of the dithiol. The reaction proceeds through the formation of a hemithioacetal intermediate, followed by the elimination of water and subsequent ring closure to form the 1,3-dithiolane ring.

Various catalysts can be employed for this transformation, including perchloric acid adsorbed on silica gel (HClO₄·SiO₂), praseodymium triflate, and Amberlyst-15. chemicalbook.com These catalysts facilitate the reaction under mild conditions and can offer high yields. For instance, the use of a catalytic amount of a water-stable Brønsted acidic ionic liquid with an alkane sulfonic acid has been shown to be effective for the thioacetalization of aldehydes, leading to 1,3-dithianes in very good yields and short reaction times. organic-chemistry.org

An alternative strategy involves the reaction of a gem-dihalide with a dithiol. While not directly involving a dichloromethyl-bearing aldehyde, this method highlights the versatility of dithiolanes synthesis. For example, 1,3-dithiolanes can be formed from the reaction of gem-dihalides with sodium sulfide, followed by reaction with an aldehyde or ketone.

Detailed research has also explored the synthesis of related analogs. For instance, the synthesis of 2-chloromethyl-1,3-dithiolane (B13787266) has been reported via the reaction of 1,2-ethanedithiol with chloroacetaldehyde dimethyl acetal in the presence of concentrated hydrochloric acid. orgsyn.org This procedure, while yielding the monochlorinated analog, demonstrates a foundational methodology that can be adapted for the synthesis of the dichlorinated counterpart.

The table below summarizes key aspects of ring-closure reactions for the synthesis of 2-substituted-1,3-dithiolanes.

ReactantsCatalyst/ReagentsProductKey Findings
Dichloroacetaldehyde, Ethane-1,2-dithiolBrønsted or Lewis Acid (e.g., HClO₄·SiO₂)This compoundAcid catalysis promotes the condensation reaction.
Chloroacetaldehyde dimethyl acetal, 1,2-EthanedithiolConcentrated Hydrochloric Acid2-(Chloromethyl)-1,3-dithiolaneDemonstrates a viable route for halo-methylated dithiolanes. orgsyn.org
Aldehydes/Ketones, Ethane-1,2-dithiolYttrium triflate2-Substituted-1,3-dithiolanesHighly chemoselective protection of aldehydes. organic-chemistry.org
Aldehydes, 1,3-PropanedithiolHafnium trifluoromethanesulfonate2-Substituted-1,3-dithianesEffective for a variety of aliphatic and aromatic aldehydes.

Multi-Component Reactions for One-Pot Synthesis of this compound Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. mdpi.comnih.gov While direct MCRs for the one-pot synthesis of this compound itself are not extensively documented, the principles of MCRs can be applied to generate derivatives of this compound.

One potential MCR strategy could involve the in-situ generation of a dichloromethyl-bearing electrophile that subsequently reacts with a dithiol and another component. For example, a three-component reaction could be envisioned between an aldehyde, a source of the dichloromethyl anion (such as chloroform (B151607) under basic conditions), and ethane-1,2-dithiol. The base would deprotonate chloroform to generate the trichloromethyl anion, which could then add to the aldehyde. The resulting trichloromethyl carbinol could then undergo reaction with the dithiol. organic-chemistry.org

A study by Roy and coworkers demonstrated a transition-metal-free three-component reaction for the synthesis of multisubstituted α-amino epoxides, where an aryne species, an N-substituted aziridine, and an aldehyde react. mdpi.com This highlights the potential for creative MCRs to assemble complex structures. Although not directly yielding a dithiolane, this methodology showcases the power of MCRs in forming multiple bonds in a single operation.

The development of MCRs for the synthesis of this compound derivatives would likely involve the careful selection of reactants that can participate in a cascade of reactions. For instance, a Passerini or Ugi reaction, which are powerful MCRs, could potentially be adapted. nih.govrug.nl The Ugi reaction, for example, combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. If a dichloromethyl-bearing component could be incorporated into this scheme, it could lead to complex dithiolane derivatives.

The table below outlines a conceptual framework for potential multi-component reactions for the synthesis of this compound derivatives.

Reaction TypeComponentsPotential ProductKey Concept
Aldehyde-Chloroform-Dithiol ReactionAldehyde, Chloroform, Base, Ethane-1,2-dithiolThis compound derivativeIn-situ generation of a dichloromethyl nucleophile. organic-chemistry.org
Ugi-type ReactionDichloromethyl-aldehyde, Amine, Isocyanide, ThioacidComplex α-acylamino amide with a dichloromethyl-dithiolane moietyIncorporation of a dichloromethyl fragment into a classic MCR. nih.gov
Passerini-type ReactionDichloromethyl-aldehyde, Isocyanide, Thioacidα-Acyloxy carboxamide with a dichloromethyl-dithiolane moietyAdaptation of the Passerini reaction with a thioacid. rug.nl

Transformations Centered on the Dichloromethyl Group

The dichloromethyl moiety, a geminal dihalide, is the site of classical alkyl halide reactivity, including nucleophilic substitutions and eliminations.

The carbon atom of the dichloromethyl group is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of one or both chloride ions, which are effective leaving groups. The reaction can proceed sequentially, and the substitution of the first chloride can influence the reactivity towards the substitution of the second. These reactions are fundamental in modifying the side chain attached to the dithiolane core.

The general mechanism involves the attack of a nucleophile (Nu:⁻) on the dichloromethyl carbon, displacing a chloride ion via an Sₙ2 pathway. The presence of two chlorine atoms means this process can potentially occur twice, leading to monosubstituted or disubstituted products, depending on the reaction conditions and the stoichiometry of the nucleophile.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile (Nu:⁻) Reagent Example Product Structure Product Class
Hydroxide Sodium Hydroxide (NaOH) 2-(Chlorohydroxymethyl)-1,3-dithiolane
Alkoxide (RO⁻) Sodium Methoxide (NaOCH₃) 2-(Chloro(methoxy)methyl)-1,3-dithiolane
Thiolate (RS⁻) Sodium Thiophenoxide (NaSPh) 2-(Chloro(phenylthio)methyl)-1,3-dithiolane
Cyanide (CN⁻) Sodium Cyanide (NaCN) 2-(Chloro(cyano)methyl)-1,3-dithiolane

Note: The table represents the product after the first substitution. A second substitution is often possible.

Treatment of this compound with a base can induce elimination reactions (dehydrohalogenation) to form unsaturated products. The elimination of one equivalent of hydrogen chloride (HCl) results in the formation of 2-(chloromethylene)-1,3-dithiolane. Subsequent elimination of the second HCl molecule can, in principle, lead to a highly reactive ketene (B1206846) dithioacetal intermediate. These ketene dithioacetals are valuable synthetic intermediates. baselius.ac.in

The reaction typically proceeds via an E2 mechanism, requiring a strong, non-nucleophilic base to abstract a proton from the dichloromethyl group, followed by the concurrent expulsion of a chloride ion. The choice of base and reaction conditions is critical to favor elimination over competing nucleophilic substitution.

Table 2: Base-Induced Elimination Reactions

Base Product Comments
Potassium tert-butoxide 2-(Chloromethylene)-1,3-dithiolane A strong, sterically hindered base favors elimination.
Sodium amide (NaNH₂) 2-(Chloromethylene)-1,3-dithiolane A very strong base that can promote elimination.

The dichloromethyl group is a precursor for the generation of a chlorocarbene intermediate. Treatment with a very strong base, such as an organolithium reagent, can lead to alpha-elimination. This process involves the deprotonation of the dichloromethyl group to form a transient carbanion, which then expels a chloride ion to generate the corresponding carbene.

This carbene is a highly reactive electrophilic species that can undergo various subsequent reactions, such as cyclopropanation with alkenes or insertion into C-H bonds. The formation of such reactive intermediates opens up a distinct set of synthetic possibilities beyond standard substitution and elimination pathways. The generation of carbenes or carbenoids from diazo compounds is a well-established synthetic strategy. beilstein-journals.org

Acyl Anion Equivalent Chemistry and Umpolung Reactivity in 1,3-Dithiolanes

One of the most significant aspects of 1,3-dithiane (B146892) and, by extension, 1,3-dithiolane chemistry is their use in "umpolung" (reactivity inversion). quimicaorganica.org Normally, a carbonyl carbon is electrophilic. By converting it to a dithioacetal, the corresponding carbon atom can be deprotonated to form a nucleophilic carbanion, effectively behaving as an acyl anion equivalent. organic-chemistry.orgwikipedia.orglibretexts.org

The proton at the C2 position of the 1,3-dithiolane ring (the carbon atom bonded to both sulfur atoms) is significantly more acidic than a standard alkane proton. This increased acidity is due to the ability of the adjacent sulfur atoms to stabilize the resulting negative charge through polarization and the use of their d-orbitals.

Deprotonation is typically achieved using a strong base, most commonly an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures. organic-chemistry.org This generates a 2-lithio-1,3-dithiolane species. However, it is crucial to note that metallated 1,3-dithiolanes are known to be less stable than their six-membered 1,3-dithiane counterparts. They have a greater tendency to undergo fragmentation, which can limit their synthetic utility. organic-chemistry.orgnih.gov This fragmentation typically involves a retro [2+4] cycloreversion. utk.edu

Once the nucleophilic 2-lithio-1,3-dithiolane intermediate is formed, it can react with a wide range of electrophiles to form new carbon-carbon bonds. This step is the cornerstone of its utility as an acyl anion equivalent. The reaction must typically be conducted at low temperatures to minimize fragmentation of the lithiated intermediate.

Common electrophiles include:

Alkyl halides: For the formation of dithio-protected ketones.

Epoxides: Leading to the formation of β-hydroxy ketones after hydrolysis.

Aldehydes and Ketones: Resulting in α-hydroxy ketones after hydrolysis.

Acyl halides and Esters: To generate 1,2-diketones after hydrolysis.

After the electrophilic capture, the 1,3-dithiolane group serves its purpose as a temporary protecting group. The final step is the hydrolysis of the dithioacetal to reveal the carbonyl functionality. This is often achieved using reagents like mercury(II) salts, or oxidative methods. organic-chemistry.orgorganic-chemistry.org

Table 3: Electrophilic Capture of 2-Lithio-1,3-dithiolane Derivatives

Electrophile Reagent Example Product of C-C Bond Formation Final Product after Hydrolysis
Alkyl Halide Iodomethane (CH₃I) 2-Methyl-2-(dichloromethyl)-1,3-dithiolane A substituted ketone
Epoxide Ethylene Oxide 2-(2-Hydroxyethyl)-2-(dichloromethyl)-1,3-dithiolane A β-hydroxy ketone
Aldehyde Benzaldehyde (PhCHO) 2-(Hydroxy(phenyl)methyl)-2-(dichloromethyl)-1,3-dithiolane An α-hydroxy ketone

Influence of the Dichloromethyl Group on Acyl Anion Stability and Reactivity

The 1,3-dithiolane moiety is widely recognized for its ability to function as a masked carbonyl group. Deprotonation at the C2 position generates a carbanion that serves as an acyl anion equivalent, a powerful tool for carbon-carbon bond formation. The presence of a dichloromethyl group at this position profoundly influences the stability and subsequent reactivity of the corresponding acyl anion.

The two electron-withdrawing chlorine atoms on the adjacent carbon atom significantly increase the acidity of the C2 proton. This enhanced acidity facilitates deprotonation even with milder bases compared to simple 2-alkyl-1,3-dithiolanes. The resulting carbanion is stabilized through the inductive effect of the chlorine atoms.

However, the reactivity of the formed 2-(dichloromethyl)-1,3-dithiolan-2-yl anion is a delicate balance between its nucleophilic character and its propensity to undergo elimination or fragmentation. While the anion can act as a nucleophile, attacking various electrophiles, it is also primed for elimination of a chloride ion to form a 2-(chloromethylene)-1,3-dithiolane intermediate. This reactivity is analogous to the behavior of 2-chloromethyl-1,3-dithiolane, which upon treatment with a base like methyllithium, readily undergoes dehydrochlorination to form 2-methylene-1,3-dithiolane (B1609977). orgsyn.org

Furthermore, 2-lithio-1,3-dithiolanes are known to be less stable than their 1,3-dithiane counterparts, often undergoing fragmentation to ethylene and a dithiocarboxylate anion. orgsyn.org The presence of the dichloromethyl group is expected to influence the kinetics of this fragmentation.

A comparative look at the base-induced reactions of various 2-substituted 1,3-dithiolanes highlights the potential pathways. For instance, 2-alkenyl- and 2-benzyl-1,3-dithiolanes undergo deprotonation at C2 followed by cycloelimination to yield α,β-unsaturated dithiocarboxylate anions. nih.gov This suggests that the 2-(dichloromethyl)-1,3-dithiolan-2-yl anion could also be susceptible to ring fragmentation, potentially leading to a dichlorinated dithiocarboxylate species.

ReactantBaseKey IntermediatePrimary Product Type
2-Chloromethyl-1,3-dithiolaneMeLi2-Lithio-2-chloromethyl-1,3-dithiolaneDehydrohalogenation
2-Alkenyl-1,3-dithiolanesOrganolithiumsα,β-Unsaturated dithiocarboxylate anionCycloelimination products
2-Benzyl-1,3-dithiolaneBasesβ,β-Bis(methylthio)styreneCycloelimination product

Ring-Opening and Ring-Expansion Processes in 1,3-Dithiolanes

The 1,3-dithiolane ring, while generally stable, can undergo a variety of ring-opening and ring-expansion reactions under specific conditions. These transformations are crucial for the deprotection of the carbonyl group or for the synthesis of other heterocyclic systems.

Cleavage Reactions of the 1,3-Dithiolane Ring

The cleavage of the 1,3-dithiolane ring to regenerate the parent carbonyl compound is a fundamental reaction in its application as a protecting group. A plethora of reagents have been developed for this purpose, often requiring specific conditions to avoid side reactions. chemicalbook.com Common reagents include those based on heavy metal salts (e.g., HgCl₂/CdCO₃), oxidizing agents (e.g., NBS in acetone), and acid catalysts. chemicalbook.com

For this compound, the cleavage would yield dichloromethyl ketones. The choice of reagent would need to be carefully considered to ensure compatibility with the dichloromethyl group.

Beyond simple deprotection, base-induced fragmentation represents another significant cleavage pathway. As previously mentioned, 2-substituted 1,3-dithiolanes can fragment upon deprotonation at C2. nih.gov In the case of 2-aryl-1,3-dithiolanes, treatment with strong bases like lithium diisopropylamide (LDA) leads to the formation of aryl-dithiocarboxylates. nih.gov This process is highly dependent on the substituent at the C2 position and the reaction conditions. For this compound, a similar base-induced fragmentation could be a viable reaction pathway, leading to the formation of a dichlorinated dithiocarboxylate anion and ethylene.

Rearrangement Pathways Involving Dithiolane Intermediates

While direct ring-expansion reactions of this compound are not extensively documented, the broader class of 1,3-dithiolanes is known to undergo such transformations. For example, rhodanine-derived enethiols can dimerize to form 1,3-dithiolanes, which can then undergo further rearrangements. nih.gov

Reactions of 1,3-dithiolane 1,3-dioxides with nucleophiles have been shown to yield 1,4-dithiane 1-oxides, indicating a ring-expansion process. rsc.org The initial oxidation of the sulfur atoms in this compound could potentially open up pathways for similar rearrangements.

Stereochemical Considerations in Dithiolane-Mediated Reactions

The introduction of substituents on the 1,3-dithiolane ring can create stereogenic centers, leading to the possibility of stereoselective reactions. The stereochemistry of the dithiolane ring itself, as well as the influence of chiral substituents, can direct the approach of reagents and influence the stereochemical outcome of reactions.

For this compound, the C2 carbon is a prochiral center. Deprotonation and subsequent reaction with an electrophile can lead to the formation of a new stereocenter. The facial selectivity of this attack would be influenced by the conformation of the dithiolane ring and any chiral auxiliaries present in the molecule.

Advanced Spectroscopic Characterization for Mechanistic Insights in 2 Dichloromethyl 1,3 Dithiolane Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for real-time monitoring of chemical reactions involving 2-(dichloromethyl)-1,3-dithiolane. Both ¹H and ¹³C NMR provide detailed information on the structural changes occurring during a reaction, enabling the identification of reactants, products, and elusive reaction intermediates.

In a typical reaction, such as the transformation of the dichloromethyl group, ¹H NMR spectroscopy can track the disappearance of the characteristic singlet corresponding to the methine proton of the dichloromethyl group and the appearance of new signals corresponding to the protons of the product. Similarly, ¹³C NMR can monitor the shift of the carbon signal of the dichloromethyl group as its chemical environment changes.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CHCl₂5.9 - 6.170 - 75
S-CH-S5.0 - 5.250 - 55
S-CH₂3.2 - 3.438 - 42

Note: These are predicted values and may vary based on the solvent and experimental conditions.

By acquiring spectra at various time intervals during a reaction, kinetic data can be extracted, providing insights into the reaction mechanism and the rate-determining steps. Furthermore, advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, which is crucial for the structural elucidation of unknown intermediates or byproducts.

Utilization of High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation of Mechanistic Species

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise mass determination of this compound and its derivatives, offering unambiguous confirmation of their elemental composition. This is particularly valuable for verifying the identity of reaction products and intermediates.

Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to generate ions for mass analysis. The resulting mass spectrum will show the molecular ion peak ([M]⁺) and characteristic fragmentation patterns. For this compound, key fragmentation pathways would likely involve the loss of chlorine atoms, the dichloromethyl group, or cleavage of the dithiolane ring.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound (C₄H₆Cl₂S₂)

Ion FormulaCalculated m/z
[C₄H₆³⁵Cl₂S₂]⁺187.9339
[C₄H₆³⁵Cl³⁷ClS₂]⁺189.9310
[C₄H₆³⁷Cl₂S₂]⁺191.9280
[M - Cl]⁺152.9645
[M - CHCl₂]⁺104.9856

The isotopic pattern resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) provides a distinctive signature that aids in the identification of chlorine-containing fragments. Tandem mass spectrometry (MS/MS) experiments can further probe the fragmentation pathways, providing additional structural information about the molecule and any transient species formed during a reaction.

Vibrational Spectroscopy (IR, Raman) in Probing Reaction Progress and Functional Group Changes

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers a complementary approach to monitoring reactions by detecting changes in the vibrational modes of functional groups. These techniques are sensitive to the transformation of the dichloromethyl group and other structural modifications within the molecule.

IR spectroscopy is particularly useful for identifying the presence of specific bonds. The C-H stretching vibration of the dichloromethyl group and the C-S stretching vibrations of the dithiolane ring would exhibit characteristic absorption bands. As a reaction proceeds, the disappearance of these bands and the appearance of new bands corresponding to the functional groups of the product can be monitored.

Table 3: Key Vibrational Frequencies for this compound

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
C-H (in CHCl₂)2950 - 30502950 - 3050
C-Cl650 - 850650 - 850
C-S600 - 800600 - 800
CH₂ bending1400 - 14701400 - 1470

By coupling these spectroscopic techniques with a reaction vessel, real-time monitoring of functional group transformations can be achieved, providing valuable data for mechanistic studies.

X-ray Crystallography for Solid-State Structural Elucidation of Novel Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable crystal of this compound itself may be challenging, this technique is invaluable for the structural elucidation of its stable, crystalline derivatives.

Should a reaction involving this compound yield a novel crystalline product, single-crystal X-ray diffraction analysis can provide a wealth of information, including:

Unambiguous confirmation of the molecular structure: This includes the connectivity of atoms and the stereochemistry.

Precise bond lengths and angles: This data can offer insights into the electronic nature of the molecule.

Conformation of the dithiolane ring: The five-membered dithiolane ring can adopt different conformations (e.g., envelope, twist), and X-ray crystallography can determine the preferred conformation in the solid state.

Intermolecular interactions: Analysis of the crystal packing can reveal information about hydrogen bonding, halogen bonding, and other non-covalent interactions that influence the solid-state properties of the material.

This detailed structural information is crucial for understanding the reactivity and properties of new compounds derived from this compound and can help to rationalize the mechanistic pathways leading to their formation.

Computational and Theoretical Investigations of 2 Dichloromethyl 1,3 Dithiolane Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition State Structures

Density Functional Theory (DFT) has become a cornerstone for investigating the complex reaction mechanisms involving heterocyclic compounds. For the 1,3-dithiolane (B1216140) ring system, DFT calculations have been instrumental in mapping out potential energy surfaces, identifying transition states, and rationalizing product formation.

Studies on the thermal degradation of ketenimines bearing a 1,3-dithiolan-2-yl substituent have shown that the formation of isoquinoline-1-thiones proceeds through a notable degradation of the dithiolane ring. acs.org DFT calculations support a kinetically favored mechanism involving a acs.orgnist.gov-hydride shift followed by a 6π-electrocyclization cascade, culminating in the extrusion of a thiirane (B1199164) molecule. acs.org In other contexts, such as the Barton-Kellogg reaction, the formation of a 1,3-dithiolane via the (3+2) cycloaddition of a thiocarbonyl ylide intermediate with a second thioketone molecule has been identified as a possible, though sometimes hindered, reaction pathway. nist.govgoogle.com

DFT has also been used to model the formation of the 1,3-dithiolane ring itself. The mechanism of nucleophilic addition of ethane-1,2-dithiol to an activated alkyne was studied at the B3LYP/6-311++G(d,p) level of theory. organic-chemistry.org These calculations revealed a base-catalyzed process where the deprotonated dithiol attacks the β-carbon atom, forming an intermediate vinylic carbanion that subsequently undergoes intramolecular cyclization to close the five-membered ring. organic-chemistry.org

Furthermore, DFT calculations have confirmed a stepwise mechanism for the 6-endo-trig cyclization of 2-alkenyl-1,3-dithiolanes. nist.govuoa.gr This process is initiated by the temporary opening of the thioketal ring, which triggers the cationic cyclization. The calculations not only supported the proposed mechanism but also provided a clear rationale for the observed high diastereoselectivity of the reaction. nist.govuoa.gr The utility of DFT extends to various synthetic routes, including elucidating the mechanism for the formation of 2-imino-1,3-dithiolanes. nih.gov

Table 1: Summary of DFT Investigations on 1,3-Dithiolane Reaction Mechanisms
Reaction TypeComputational Method/Level of TheoryKey Mechanistic FindingReference
Ring Degradation/RearrangementDFTFormation of isoquinoline-1-thiones proceeds via a acs.orgnist.gov-hydride shift, 6π-electrocyclization, and thiirane extrusion. acs.org
Ring Formation (Nucleophilic Addition)DFT B3LYP/6-311++G(d,p)Reaction involves nucleophilic attack of deprotonated dithiol, forming a vinylic carbanion intermediate before ring closure. organic-chemistry.org
Cationic CyclizationDFTA stepwise mechanism involving temporary thioketal opening explains the observed diastereoselectivity in 6-endo-trig cyclizations. nist.govuoa.gr
Iminodithiolane SynthesisDFT B3LYP-D3/def2-TZVPElucidated the reaction pathway between dithiocarbamate (B8719985) and sulfonium (B1226848) salts. nih.gov

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic distribution within a molecule, which in turn governs its reactivity. For 2-(dichloromethyl)-1,3-dithiolane, the interplay between the electron-rich sulfur atoms and the electron-withdrawing dichloromethyl group dictates its chemical behavior.

A key feature predicted by such calculations is the potential for anchimeric assistance from the sulfur atoms. In analogous systems like 2-bromomethyl-1,3-thiaselenole, quantum chemical calculations confirm that the heteroatom (selenium or sulfur) can participate in nucleophilic substitution reactions, activating the leaving group. This occurs through the formation of a cyclic thiiranium cation intermediate, which is stabilized by charge delocalization. For this compound, a similar mechanism is highly probable, where one of the sulfur atoms could facilitate the departure of a chloride ion, leading to a highly reactive cationic intermediate.

Analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is a common method for predicting reactivity. The HOMO, typically localized on the electron-rich sulfur atoms, indicates the molecule's propensity to act as a nucleophile. Conversely, the LUMO, which would be significantly influenced by the antibonding σ* orbitals of the C-Cl bonds in the dichloromethyl group, represents the most favorable site for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability.

High-level quantum chemical methods, including CCSD(T) and CASSCF/CASPT2, have been employed to study the potential energy surfaces and stability of related small sulfur-containing heterocycles, providing benchmark data that informs our understanding of their fundamental reactivity. These calculations help to accurately predict properties like bond dissociation energies and reaction barriers, which are crucial for forecasting the chemical behavior of substituted dithiolanes.

Conformational Analysis and Energetic Landscapes of 1,3-Dithiolane Rings

The five-membered 1,3-dithiolane ring is not planar and adopts puckered conformations to relieve torsional strain. Computational studies have explored its potential energy surface to identify stable conformers and the barriers between them. Unlike the more rigid six-membered 1,3-dithiane (B146892) ring, which strongly prefers a chair conformation, the 1,3-dithiolane ring is significantly more flexible.

The ring exhibits pseudorotation, a process where it moves between various puckered forms with low energy barriers. The potential energy surface is characterized by two main low-energy conformations: a half-chair form with C₂ symmetry (one atom out of the plane on one side, and another on the opposite side) and an envelope, or twist, form with Cₛ symmetry (one atom out of the plane of the other four). nist.gov Molecular mechanics and quantum chemical calculations suggest that these two forms have very similar energies, making the ring highly dynamic at room temperature. nist.gov By analogy with the well-studied 1,3-dioxolane, the half-chair (C₂) conformation is often considered the global minimum on the potential energy surface. nist.gov The low-frequency ring vibrational modes are used to approximate the pseudorotational motion, as detailed experimental data on the potential energy function remains limited. nist.gov

Table 2: Conformational Characteristics of the 1,3-Dithiolane Ring
CharacteristicDescriptionReference
FlexibilityExhibits pseudorotation with low barriers to interconversion. nist.govnist.gov
Low-Energy ConformationsHalf-chair (C₂ symmetry) and Envelope/Twist (Cₛ symmetry). nist.gov
Global MinimumThe C₂ half-chair conformation is generally accepted as the lowest energy state. nist.gov
Energy DifferenceThe energy difference between the half-chair and envelope forms is very small. nist.gov

The presence of a bulky or polar substituent at the C2 position, such as the dichloromethyl group, would be expected to influence the conformational preference and could create a higher barrier to pseudorotation.

Molecular Dynamics Simulations for Understanding Solvent Effects and Reaction Dynamics

While static quantum chemical calculations provide information on stationary points on a potential energy surface, molecular dynamics (MD) simulations offer a view of the time-dependent behavior of a molecule, including its interactions with a solvent environment.

MD simulations have been used to explore the structural and dynamical properties of complex molecules containing a 1,3-dithiolane ring. In one such study, a dithiolane-containing compound was simulated in both a biological environment (a receptor active site) and in a dimethyl sulfoxide (B87167) (DMSO) solvent box. The trajectory analysis revealed significant insights into the molecule's flexibility. For instance, the dihedral angle between the dithiolane ring and an adjacent aromatic ring showed high resistance to rotation, while dihedral angles within a flexible alkyl chain attached to the dithiolane ring could readily adopt both gauche and trans conformations.

These simulations demonstrate that the solvent environment plays a crucial role in the conformational landscape. The study found that wrapped conformations were less favored dynamically in solution compared to more linear ones. Such simulations are vital for understanding how this compound might behave in a reaction medium, as solvent molecules can stabilize certain conformations or transition states, thereby influencing reaction rates and outcomes. An alternative, less computationally intensive approach to modeling solvent effects involves the use of continuum models, such as the Conductor-like Polarizable Continuum Model (CPCM), which can be applied during DFT calculations to approximate the influence of a solvent's dielectric field. nih.gov

Strategic Applications of 2 Dichloromethyl 1,3 Dithiolane in Complex Molecule Synthesis

As a Versatile Building Block for Dichloromethylated Organic Scaffolds

The introduction of a dichloromethyl group into organic molecules can be a challenging synthetic step, yet it provides a valuable handle for further functionalization. 2-(Dichloromethyl)-1,3-dithiolane serves as a compact and effective reagent for the direct incorporation of the dichloromethylated carbon center onto a variety of organic frameworks. The reactivity of the carbon-chlorine bonds allows for nucleophilic substitution reactions, enabling the attachment of this functionalized unit to other molecules.

The synthesis of the closely related 2-(chloromethyl)-1,3-dithiolane is well-documented and proceeds from the reaction of 1,2-ethanedithiol (B43112) with chloroacetaldehyde (B151913) dimethyl acetal (B89532) in the presence of concentrated hydrochloric acid. orgsyn.org A similar approach, utilizing dichloroacetaldehyde (B1201461) or its synthetic equivalents, can be envisioned for the preparation of this compound.

Once formed, this reagent can undergo reactions with various nucleophiles. For instance, treatment with organometallic reagents or enolates could lead to the formation of new carbon-carbon bonds, effectively transferring the dichloromethyl-dithiolane moiety to a larger scaffold. The stability of the dithiolane ring under a range of reaction conditions makes it a suitable protecting group for the eventual carbonyl functionality while the dichloromethyl group undergoes transformation.

Table 1: Comparison of Related Halogenated 1,3-Dithiolane (B1216140) Precursors

CompoundFormulaMolecular Weight ( g/mol )Key Synthetic Utility
2-(Chloromethyl)-1,3-dithiolaneC₄H₇ClS₂154.68Precursor for 2-methylene-1,3-dithiolane (B1609977) and other substituted dithiolanes. orgsyn.org
This compound C₄H₆Cl₂S₂ 189.13 Potential precursor for dichloromethylated scaffolds and formyl cation equivalents.
2-(Bromomethyl)-1,3-dithiolaneC₄H₇BrS₂199.14Similar reactivity to the chloro-analog, often with enhanced reactivity in substitution reactions.

Data for 2-(Chloromethyl)-1,3-dithiolane sourced from PubChem. Data for other compounds are calculated based on their chemical formulas.

Precursor to Masked Carbonyl Equivalents and Other Functional Groups

One of the most powerful applications of 1,3-dithiolanes in organic synthesis is their role as masked carbonyl groups. organic-chemistry.org The dithioacetal functionality is stable to a wide range of nucleophilic and basic conditions, allowing for chemical modifications on other parts of the molecule. libretexts.org Subsequent deprotection, typically under oxidative or acidic conditions, regenerates the carbonyl group.

This compound can be viewed as a masked equivalent of a formyl cation or a dichloromethylcarbonyl species. Hydrolysis of the dichloromethyl group can lead to the formation of an aldehyde. For example, the hydrolysis of dichloromethyl carbinols, formed from the addition of dichloromethyl lithium to ketones, provides α-hydroxy aldehydes in good yields. mdpi.org A similar transformation of substrates derived from this compound could provide access to α-keto aldehydes after deprotection of the dithiolane.

Furthermore, the dichloromethyl group itself is a precursor to other functionalities. Reduction of the carbon-chlorine bonds could yield a methyl group, while elimination reactions could lead to the formation of a vinylidene chloride moiety. The versatility of the dichloromethyl group, coupled with the stability of the dithiolane ring, makes this compound a valuable intermediate for introducing a variety of functional groups.

Role in the Divergent Synthesis of Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The development of efficient methods for their synthesis is a continuous area of research. This compound can serve as a versatile starting material for the construction of various heterocyclic systems.

The reactivity of the dichloromethyl group can be harnessed to form rings. For example, reaction with a dinucleophile could lead to the formation of a new heterocyclic ring appended to the dithiolane core. For instance, reaction with a 1,2-diamine could potentially lead to the formation of a dihydropyrazine (B8608421) derivative, while reaction with a 1,2-diol could yield a dioxane.

Moreover, the dithiolane ring itself can be a precursor to other heterocycles. Ring-opening and rearrangement reactions of 1,3-dithiolane derivatives are known to produce other sulfur-containing heterocycles. rsc.org The specific reaction conditions and the nature of the substituents on the dithiolane ring would dictate the outcome of such transformations. The presence of the dichloromethyl group at the 2-position could influence the regioselectivity and stereoselectivity of these reactions, opening up avenues for the synthesis of novel heterocyclic structures. For example, rhodanine-derived enethiols have been shown to react to form 1,3-dithiolanes. nih.gov

Utility in the Construction of Carbon Chains with Specific Substitution Patterns

The controlled construction of carbon chains with specific substitution patterns is a fundamental goal in organic synthesis. This compound offers a unique tool for achieving this, allowing for the introduction of a one-carbon unit that is already functionalized for further elaboration.

Alkylation of nucleophiles with this compound provides a straightforward method for extending a carbon chain by one carbon while introducing both a masked carbonyl and a dichloromethyl group. This dichloromethyl group can then be further manipulated. For instance, stepwise substitution of the chlorine atoms with different nucleophiles could lead to the creation of a quaternary center with a defined substitution pattern.

Alternatively, the C-2 proton of the dithiolane ring can be removed with a strong base to form a lithiated species. This nucleophilic center can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to form a new carbon-carbon bond at the 2-position of the dithiolane ring. This approach allows for the construction of carbon chains where the dithiolane unit is incorporated at a specific position. The subsequent manipulation of the dichloromethyl group and deprotection of the dithiolane would then yield a carbon chain with a highly specific substitution pattern.

Applications in Methodological Developments for C-C Bond Formation

The development of new methodologies for carbon-carbon bond formation is a central theme in organic chemistry. The unique reactivity of this compound makes it an interesting substrate for exploring novel C-C bond-forming reactions.

One potential application is in the area of formylation reactions. Dichloromethyl methyl ether, in the presence of a Lewis acid like TiCl₄, has been shown to be an effective reagent for the formylation of electron-rich aromatic rings. mdpi.comnih.gov It is plausible that this compound could act as a formylating agent under similar conditions, with the dithiolane serving as a less volatile and potentially more manageable alternative to dichloromethyl methyl ether. The reaction would proceed via the formation of a dichloromethyl cation equivalent, which would then be attacked by the aromatic ring.

Furthermore, the generation of a carbene or a carbenoid from the dichloromethyl group is another potential avenue for C-C bond formation. Treatment with a strong base could lead to α-elimination of HCl, generating a chlorocarbene that could then participate in cycloaddition reactions with alkenes to form chlorocyclopropanes. The dithiolane moiety would remain intact during this process, providing a handle for further transformations.

Q & A

Q. What are the primary synthetic routes for 2-(Dichloromethyl)-1,3-dithiolane, and how can structural purity be confirmed?

  • Methodological Answer : A common method involves reacting geminal dithiolates with (Z)-1,4-dichloro-but-2-ene to yield 4-vinyl-1,3-dithiolanes . Alternatively, ketene dichlorides or isocyanide dichlorides can react with disodium salts of (Z)-but-2-ene-1,4-dithiol to form the dithiolane ring . Structural confirmation relies on 1H^1 \text{H}- and 13C^{13} \text{C}-NMR spectroscopy, which distinguishes key signals such as sulfur-bound methylene protons (δ 3.5–4.5 ppm) and dichloromethyl carbons (δ 50–60 ppm) .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Methodological Answer : Stability studies should include thermogravimetric analysis (TGA) to monitor decomposition temperatures and kinetic stability in solvents (e.g., DMSO, THF). Computational methods, such as density functional theory (DFT), can predict bond dissociation energies (e.g., C–Cl vs. C–S bonds) to identify labile sites . Experimental validation via UV-Vis or FTIR spectroscopy under acidic/basic conditions is critical to detect hydrolysis or oxidation byproducts .

Q. What spectroscopic techniques are most effective for characterizing intermediates in dithiolane synthesis?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formulas, while 1H^1 \text{H}- and 13C^{13} \text{C}-NMR resolve regiochemistry (e.g., distinguishing between 1,3-dithiolane and 1,2-dithiolane isomers) . For dynamic processes like ring puckering, variable-temperature NMR or Raman spectroscopy can detect conformational changes .

Advanced Research Questions

Q. What mechanistic insights explain the domino cyclization of polyhalogenated nitrobutadienes into functionalized thiophenes?

  • Methodological Answer : The reaction proceeds via anionic dithiolane ring-opening followed by an intramolecular SNi mechanism. For example, 2-(2,3,3-trichloro-1-nitro-2-propen-1-ylidene)-1,3-dithiolane undergoes base-induced cyclization in DMSO to yield 3-amino-4-nitrothiophenes (92% yield). Kinetic studies using stopped-flow spectroscopy and isotopic labeling (15N^{15} \text{N}) can elucidate rate-determining steps and intermediate tautomerization .

Q. How do computational models predict the thermodynamic properties of 1,3-dithiolane derivatives?

  • Methodological Answer : Enthalpies of formation (ΔH\Delta H^\circ) for 1,3-dithiolane are estimated via semi-empirical methods (e.g., 53 kJ·mol1^{-1}) by comparing to analogs like tetrahydrothiophene . DFT calculations (B3LYP/6-31G**) optimize molecular geometries and vibrational frequencies, while pseudo-rotational contributions to entropy are approximated using force constants from related heterocycles .

Q. What strategies enable the use of this compound as a protecting group in carbonyl chemistry?

  • Methodological Answer : Reacting carbonyl compounds with 1,2-ethanedithiol under acidic conditions (e.g., BF3_3-Et2_2O) forms 1,3-dithiolane-protected derivatives . Deprotection employs oxidative agents (e.g., HgCl2_2) or reductive cleavage (Na/NH3_3). Stability against nucleophiles and oxidants can be tested via competitive reactions with Grignard reagents or peroxide solutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.